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Compound of Interest

Compound Name: H3B-120

Cat. No.: B15615361 Get Quote

A Note on Nomenclature: Initial searches for "H3B-120" revealed a molecule targeting

Carbamoyl Phosphate Synthetase 1 (CPS1). However, the context of this guide—alternative

splicing modulation and specificity confirmation using knockout models—strongly indicates an

interest in H3B-8800, a clinical-stage splicing modulator. This guide will focus on H3B-8800.

This guide provides a detailed comparison of H3B-8800's performance in preclinical models,

with a focus on its specificity for cancer cells harboring mutations in the spliceosome

component SF3B1. Experimental data from isogenic cell line models (cells that are genetically

identical except for the SF3B1 mutation) and patient-derived xenografts (PDX) are presented to

objectively demonstrate this specificity.

Mechanism of Action: Preferential Lethality in
Spliceosome-Mutant Cells
H3B-8800 is an orally bioavailable small molecule that targets the SF3b complex, a core

component of the spliceosome.[1] While it binds to both wild-type (WT) and mutant SF3b

complexes, it exerts preferential lethality on cancer cells with mutations in splicing factors like

SF3B1, SRSF2, and U2AF1.[2][3]

The proposed mechanism for this selectivity is not due to a higher affinity for the mutant protein

but rather an exacerbation of the existing splicing defects in these cells.[4][5] H3B-8800

treatment leads to the retention of short, GC-rich introns, particularly in genes that encode for

other spliceosome components.[1][3] This disruption of spliceosome homeostasis is more
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detrimental to cells that are already dependent on a partially compromised splicing machinery,

leading to apoptosis.[6]
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Caption: H3B-8800 binds to the SF3b complex, leading to aberrant splicing and apoptosis in

mutant cells.

Quantitative Data: H3B-8800 Specificity in
Preclinical Models
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The following tables summarize the differential effects of H3B-8800 on cancer cells with and

without SF3B1 mutations.

Table 1: In Vitro Cell Viability in Isogenic Cell Lines

Cell Line SF3B1 Status
H3B-8800 IC50
(nM)

Fold
Difference
(WT/Mutant)

Reference

K562 Wild-Type ~100 7.7x [1]

K562 K700E Mutant ~13 [1]

MEC1 Wild-Type >100 >4x (at 75nM) [7]

MEC1 K700E Mutant ~25-50 [7]

Table 2: In Vivo Efficacy in Xenograft Models

Model SF3B1 Status Treatment
Tumor Growth
Inhibition

Reference

K562 Xenograft Wild-Type
H3B-8800 (8

mg/kg)
Slowed Growth [1]

K562 Xenograft K700E Mutant
H3B-8800 (8

mg/kg)

Complete

Abrogation
[1]

CLL Xenograft K700E Mutant
H3B-8800 (6

mg/kg)

Delayed

Leukemic

Infiltration

[8]

Comparison with Other Splicing Modulators
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Compound Target Selectivity
Development
Status

H3B-8800 SF3b complex

Preferential lethality in

spliceosome-mutant

cancers

Phase I clinical trials

E7107 (Pladienolide

analog)
SF3b complex

No preferential

targeting of mutant

cells

Preclinical/Clinical

Risdiplam (Evrysdi®) SMN2 pre-mRNA

Specific to SMN2

splicing for Spinal

Muscular Atrophy

Approved

Branaplam SMN2 pre-mRNA

Specific to SMN2

splicing, investigated

for Huntington's

Development halted

due to safety

concerns

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results.

Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of H3B-

8800.

Cell Seeding: Plate isogenic wild-type and SF3B1-mutant cells in 96-well plates at a density

of 5,000 cells per well and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of H3B-8800 (e.g., 0.1 nM to 10 µM)

or DMSO as a vehicle control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well.

This reagent measures ATP levels, which correlate with the number of viable cells.
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Data Acquisition: Measure luminescence using a plate reader.

Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50

values.

In Vivo Xenograft Studies
This protocol outlines the assessment of H3B-8800's anti-tumor activity in a mouse model.

Cell Implantation: Subcutaneously implant 5-10 million isogenic wild-type or SF3B1-mutant

K562 cells into the flank of immunodeficient mice (e.g., NSG mice).

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Treatment: Randomize mice into treatment and control groups. Administer H3B-8800 orally

at a specified dose (e.g., 8 mg/kg) daily. The control group receives a vehicle solution.

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and

general health.

Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the

control group reach a maximum allowed size.

Analysis: Plot tumor growth curves for each group and perform statistical analysis to

determine the significance of tumor growth inhibition.
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In Vivo Xenograft Experimental Workflow
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Caption: Workflow for assessing H3B-8800 efficacy in xenograft models.

Conclusion
The use of isogenic knockout/knock-in cell lines and corresponding in vivo models has been

instrumental in confirming the specificity of H3B-8800. The data consistently demonstrates that

while H3B-8800 can modulate the activity of the wild-type spliceosome, its cytotoxic effects are

significantly more pronounced in cancer cells harboring SF3B1 mutations. This preferential

lethality underscores the therapeutic potential of targeting the spliceosome in genetically

defined cancers.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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